4-Iodophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside 4-Iodophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside
Brand Name: Vulcanchem
CAS No.: 38229-81-1
VCID: VC3949106
InChI: InChI=1S/C14H18INO6/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-4-2-8(15)3-5-9/h2-5,10-14,17,19-20H,6H2,1H3,(H,16,18)/t10-,11-,12-,13-,14-/m1/s1
SMILES: CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)I)CO)O)O
Molecular Formula: C14H18INO6
Molecular Weight: 423.2 g/mol

4-Iodophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside

CAS No.: 38229-81-1

Cat. No.: VC3949106

Molecular Formula: C14H18INO6

Molecular Weight: 423.2 g/mol

* For research use only. Not for human or veterinary use.

4-Iodophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside - 38229-81-1

Specification

CAS No. 38229-81-1
Molecular Formula C14H18INO6
Molecular Weight 423.2 g/mol
IUPAC Name N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-iodophenoxy)oxan-3-yl]acetamide
Standard InChI InChI=1S/C14H18INO6/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-4-2-8(15)3-5-9/h2-5,10-14,17,19-20H,6H2,1H3,(H,16,18)/t10-,11-,12-,13-,14-/m1/s1
Standard InChI Key KGPUPMSGODKWLN-DHGKCCLASA-N
Isomeric SMILES CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)I)CO)O)O
SMILES CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)I)CO)O)O
Canonical SMILES CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)I)CO)O)O

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure consists of a β-D-glucopyranose ring with the following modifications:

  • 2-Acetamido-2-deoxy substitution: The hydroxyl group at the C2 position is replaced by an acetamido group (-NHCOCH₃), rendering the sugar residue deoxygenated at this site.

  • 4-Iodophenyl glycosidic bond: A β-glycosidic linkage connects the anomeric carbon (C1) of the sugar to a para-iodinated phenyl group .

The molecular formula is C₁₄H₁₈INO₆, with a molecular weight of 423.2 g/mol. Its IUPAC name is N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-iodophenoxy)oxan-3-yl]acetamide .

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number38229-81-1
Molecular FormulaC₁₄H₁₈INO₆
Molecular Weight423.2 g/mol
Purity>95% (HPLC)
SolubilitySoluble in DMSO, methanol
Storage ConditionsFrozen (<0°C), anhydrous

Synthesis and Purification

Synthetic Pathways

The synthesis involves multi-step carbohydrate chemistry:

  • Protection of Glucose Derivatives: Starting with peracetylated glucosamine (2-acetamido-2-deoxy-D-glucose), protective groups (e.g., acetyl or benzyl) are introduced to shield reactive hydroxyl groups .

  • Glycosylation: The protected glucosamine is reacted with 4-iodophenol under acidic conditions (e.g., BF₃·Et₂O) to form the β-glycosidic bond .

  • Deprotection: Selective removal of protective groups (e.g., via Zemplén deacetylation) yields the final product .

Purification Techniques

  • Chromatography: Silica gel column chromatography or HPLC ensures high purity (>95%) .

  • Crystallization: Methanol/water mixtures are often used to crystallize the product .

Applications in Biochemical Research

Enzyme Substrate Studies

The compound serves as a substrate for N-acetyl-β-D-glucosaminidase, an enzyme involved in lysosomal carbohydrate metabolism. Its 4-iodophenyl group facilitates spectrophotometric detection of enzymatic activity, akin to 4-methylumbelliferyl derivatives .

Proteomics and Glycobiology

  • Glycoprotein Analysis: Used to probe carbohydrate-binding proteins (lectins) and glycosylation patterns .

  • Inhibitor Development: Structural analogs are screened for inhibitory activity against pathogenic glycosidases .

Comparative Analysis with Related Compounds

Table 2: Comparison with Structural Analogs

Compound NameMolecular WeightKey ModificationsApplications
4-Iodophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside423.2 g/molFree hydroxyl groupsEnzyme assays, proteomics
4-Iodophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside549.3 g/molAcetylated at C3, C4, C6Synthetic intermediate
4-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside342.3 g/molNitrophenyl aglyconeColorimetric enzyme assays

Future Directions

  • Drug Discovery: Potential use in designing glycosidase inhibitors for treating lysosomal storage disorders .

  • Imaging Probes: Development of iodinated derivatives for SPECT/CT imaging of glycosidase activity in vivo .

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